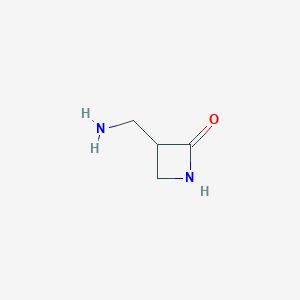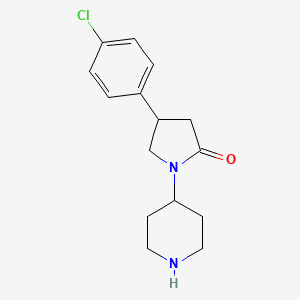![molecular formula C19H20O2 B11763436 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its biphenyl structure with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from simpler biphenyl derivatives. One common method involves the alkylation of biphenyl with tert-butyl groups, followed by the introduction of ethenyl and hydroxy groups through controlled reactions. The final step often involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters, depending on the substituent introduced.
Applications De Recherche Scientifique
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ethenyl and carbaldehyde groups can undergo further chemical reactions. These interactions can affect biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the ethenyl group.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the hydroxy and carbaldehyde groups.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Contains similar functional groups but differs in the overall structure.
Uniqueness
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, allows for additional chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H20O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-tert-butyl-5-(4-ethenylphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H20O2/c1-5-13-6-8-14(9-7-13)15-10-16(12-20)18(21)17(11-15)19(2,3)4/h5-12,21H,1H2,2-4H3 |
Clé InChI |
ADBDFLWGMVLXJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


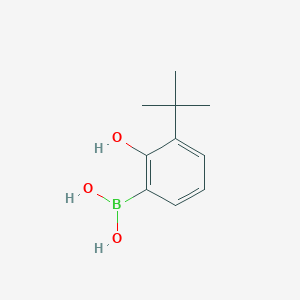

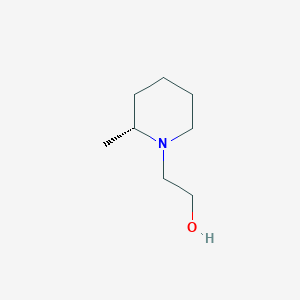
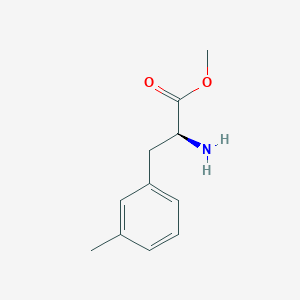
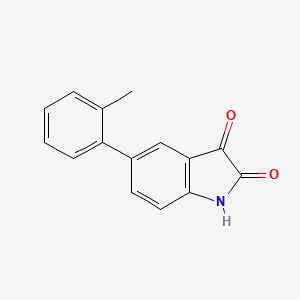
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
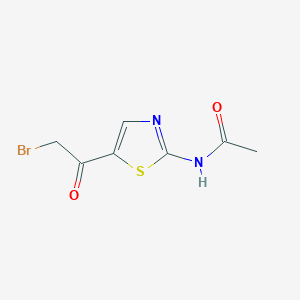
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
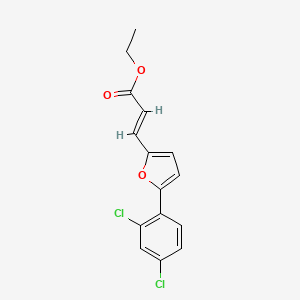
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)

